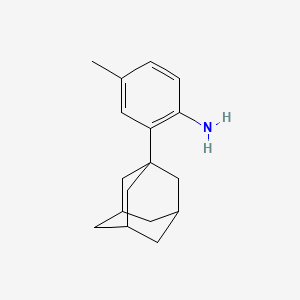
2-(1-Adamantyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-4-methylaniline is a useful research compound. Its molecular formula is C17H23N and its molecular weight is 241.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the role of 2-(1-Adamantyl)-4-methylaniline as a precursor in the synthesis of compounds with anticancer properties. For instance, it has been utilized in the development of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound's structure allows it to effectively interact with the enzyme, demonstrating potential for therapeutic use in treating solid tumors .
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. It is particularly noted for its utility in creating adamantane derivatives, which have shown various biological activities, including antiviral and anticancer effects. This versatility makes it a valuable asset in drug development pipelines .
Applications in Polymer Science
Monomer for Polymer Synthesis
this compound is also employed as a monomer in the synthesis of polymers with enhanced performance characteristics. Its unique structure contributes to the mechanical and thermal properties of the resulting polymers, making them suitable for advanced material applications .
Case Study: Synthesis of High-Performance Polymers
A notable case study involved the incorporation of this compound into a polymer matrix to improve its thermal stability and mechanical strength. The resulting material exhibited superior properties compared to traditional polymers, demonstrating its potential for use in high-performance applications such as aerospace and automotive components.
Several research initiatives have focused on the applications of this compound:
- Study on PRMT5 Inhibition : A clinical trial investigated the efficacy of derivatives synthesized from this compound as PRMT5 inhibitors. Results indicated that these compounds could reduce tumor growth significantly, although further studies are required to assess long-term efficacy and safety .
- Polymer Development Research : Researchers synthesized a novel polymer using this compound as a monomer. The study demonstrated that this polymer exhibited enhanced thermal stability compared to conventional materials, suggesting its potential for high-temperature applications .
Propiedades
Fórmula molecular |
C17H23N |
|---|---|
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-4-methylaniline |
InChI |
InChI=1S/C17H23N/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3 |
Clave InChI |
JSWBNYYGVYDUFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















